2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
Description
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a benzamide derivative featuring a fluorine atom at the ortho position (C2) of the benzoyl ring. The amide nitrogen is connected via a methylene bridge to a 2-methylindole moiety at the indole’s 5-position. This structure combines a fluorinated aromatic system with a heterocyclic indole group, which may enhance its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVHXCKMYVLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the indole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
1. EP2 Receptor Antagonism
The compound has been investigated as a potential antagonist of the EP2 receptor, which plays a significant role in various central nervous system (CNS) disorders. Research indicates that EP2 receptor activation can exacerbate conditions such as Alzheimer's disease, Parkinson's disease, and other inflammatory disorders. The development of EP2 antagonists aims to mitigate these effects by blocking the receptor's activity .
2. Serotonergic Activity
Another area of interest is the compound's interaction with serotonergic receptors, particularly the 5-HT1F receptor. Compounds similar to 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide have been shown to act as agonists for this receptor, which is linked to the modulation of pain and mood disorders. This suggests potential applications in treating migraines and other serotonin-related conditions .
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The position and nature of substituents on the benzamide ring significantly influence biological activity and physicochemical properties:
Key Observations :
Key Observations :
Key Observations :
- Fluorine’s role in enhancing metabolic stability and binding affinity is evident in and . The target compound’s ortho-fluorine may similarly improve pharmacokinetics.
- The 2-methylindole group in the target compound could reduce cytotoxicity compared to SAHA-like hydroxamates (), though experimental validation is needed .
Physicochemical and Structural Properties
Crystallographic and solubility data highlight conformational impacts:
- Crystal Packing : 2-fluoro-N-(1,3-thiazol-2-yl)benzamide () forms hydrogen-bonded dimers via N–H···N interactions, while the target compound’s indole group may promote alternative packing (e.g., π-stacking) .
- Solubility : The methylene bridge in the target compound may increase flexibility and aqueous solubility compared to rigid analogues like CCG258205 () .
Biological Activity
The compound 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a derivative of benzamide that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It has a molecular weight of approximately 254.259 g/mol. The structure features a fluorine atom at the 2-position of the benzamide ring and a methyl-substituted indole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN2O |
| Molecular Weight | 254.259 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 374.9 ± 22.0 °C |
| Flash Point | 180.5 ± 22.3 °C |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Anticancer Activity : Compounds with indole structures have been shown to inhibit cancer cell proliferation by targeting specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For instance, a related compound demonstrated an IC50 value of 25 nM against VEGFR-2, indicating potent inhibitory activity .
- Antiviral Properties : Similar benzamide derivatives have been explored for their ability to inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg . These compounds showed EC50 values below 10 μM, suggesting significant antiviral potential.
Study on Anticancer Activity
A study published in MDPI evaluated the anticancer properties of various indole derivatives, including those similar to our compound. The results indicated that these derivatives could induce apoptosis in cancer cell lines, with some compounds exhibiting IC50 values as low as 1.32 μM against specific cancer types .
Study on Antiviral Activity
In another investigation focused on antiviral efficacy, researchers identified several aminomethylbenzamide derivatives that effectively inhibited the entry of Ebola virus pseudovirions into host cells. The study highlighted the structural modifications that enhanced potency and metabolic stability, paving the way for further optimization of these compounds for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
